1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a cyclohexylurea moiety and a piperidinyl ethyl thioether group. Its synthesis likely involves multi-step reactions, starting with cyclohexyl isothiocyanate and hydrazine hydrate to form a thiosemicarbazide intermediate, followed by cyclization with carbon disulfide to yield a thiadiazole-thiol derivative . Subsequent alkylation with a piperidinyl ethyl bromide analog introduces the 2-oxo-2-(piperidin-1-yl)ethyl thioether side chain . Characterization via FT-IR, NMR, and HRMS confirms its structure .
The compound is designed for antifungal applications, targeting ergosterol biosynthesis in Candida species. Its structural components—thiadiazole, urea, and piperidine—are pharmacophores known to enhance antimicrobial activity and bioavailability .
Properties
IUPAC Name |
1-cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S2/c22-13(21-9-5-2-6-10-21)11-24-16-20-19-15(25-16)18-14(23)17-12-7-3-1-4-8-12/h12H,1-11H2,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUWSXNVWBTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and an appropriate electrophile.
Cyclohexyl Urea Formation: The final step involves the reaction of the intermediate thiadiazole derivative with cyclohexyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Thiadiazole-Cyclohexylamine Hybrids ( and –7)
Compounds such as 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol (compound 2 in ) share the thiadiazole-cyclohexylamine backbone but lack the urea and piperidinyl ethyl groups. These hybrids exhibit moderate antifungal activity (MIC: 8–32 µg/mL against C. albicans) by inhibiting ergosterol synthesis .
Fluconazole-Based Thiadiazolyl Ureas (–5)
Fluconazole derivatives like 8d (1-(4-bromophenyl)-3-(thiadiazolyl)urea) and 8f (1-(3-chlorophenyl)-3-(thiadiazolyl)urea) replace the cyclohexyl group with substituted aryl rings. These compounds show potent activity (MIC: 2–16 µg/mL) against C. albicans, attributed to their triazole and difluorophenyl groups, which enhance interactions with fungal cytochrome P450 enzymes . However, the target compound’s cyclohexyl moiety may reduce toxicity and improve pharmacokinetics by avoiding aromatic metabolic pathways .
Piperidinyl Thiadiazole Derivatives ()
Compounds such as N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () share the piperidinyl ethyl thioether group but target acetylcholinesterase (AChE) instead of fungi. Despite structural similarities, their divergent biological activities highlight the importance of the urea and cyclohexyl groups in the target compound’s antifungal specificity .
Key Findings:
- Substituent Effects : Aryl groups (e.g., in 8d ) enhance potency but may increase toxicity, while cyclohexyl groups improve metabolic stability .
- Mechanistic Divergence : Piperidinyl thioethers are versatile, enabling antifungal or AChE activity depending on auxiliary groups .
- Synthetic Flexibility : Alkylation and cyclization steps (e.g., –7) allow modular substitution to optimize activity .
Biological Activity
1-Cyclohexyl-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 0.75 |
The compound's activity was compared to standard antibiotics such as streptomycin and showed comparable or superior performance against Gram-negative and Gram-positive bacteria .
Antifungal Activity
In antifungal assays, the compound demonstrated notable efficacy against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.0 |
| Aspergillus niger | 0.5 |
The results suggest that the compound could be a promising candidate for antifungal therapy, particularly in cases where conventional treatments fail .
Anticancer Activity
Preliminary studies indicate that this compound has potential anticancer properties. In vitro tests on various cancer cell lines revealed the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that modifications in the piperidine and thiadiazole moieties significantly influence biological activity. For instance:
- Piperidine Substituents : Variations in substituents on the piperidine ring enhance antibacterial activity.
- Thiadiazole Modifications : Alterations in the thiadiazole ring structure can lead to improved anticancer effects.
These findings emphasize the importance of chemical modifications in optimizing the biological activity of this compound .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving infected wounds treated with formulations containing this compound showed a significant reduction in bacterial load compared to control groups .
- Anticancer Trials : In vivo studies on tumor-bearing mice demonstrated that administration of this compound led to reduced tumor size and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
